Hirudin (54-65) (sulfated)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

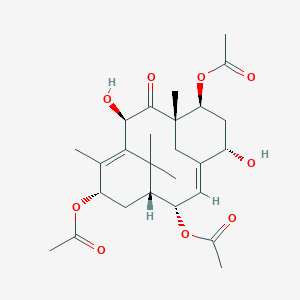

The synthesis of Hirudin (54-65) (sulfated) involves both chemical and enzymatic methods to introduce sulfate groups into tyrosine residues. Muramatsu et al. (2009) chemically synthesized C-terminal peptides of hirudin variant-1 (HV-1), including HV-1-(54-65), and enzymatically sulfated the Tyr residues using sulfotransferase from Eubacterium A-44, producing several sulfated peptides with varying inhibitory potency towards thrombin (Muramatsu et al., 2009).

Molecular Structure Analysis

The molecular structure of hirudin, including the (54-65) segment, is characterized by its unique disulfide bonds and the presence of sulfated tyrosine residues. Dodt et al. (1985) detailed the disulfide bond arrangement within hirudin, providing a foundation for understanding its conformational stability and interaction mechanisms with thrombin (Dodt et al., 1985).

Chemical Reactions and Properties

Sulfation of tyrosine residues significantly enhances the thrombin inhibitory activity of hirudin peptides. This post-translational modification is critical for binding to thrombin's anion-binding exosite. Liu and Schultz (2006) demonstrated the importance of tyrosine sulfation in recombinant hirudin for achieving high-affinity thrombin inhibition, showcasing the chemical properties that underpin hirudin's mechanism of action (Liu & Schultz, 2006).

Physical Properties Analysis

Hirudin's physical stability, including its resistance to denaturation at extreme pH, high temperatures, and in the presence of denaturants, is remarkable. Chang (1991) explored the stability of hirudin, noting that its thrombin inhibitory activity remains intact under various challenging conditions, highlighting its robust physical properties (Chang, 1991).

Chemical Properties Analysis

The anticoagulant activity of hirudin is largely attributed to its chemical interactions with thrombin, particularly through the sulfated tyrosine residues. These interactions are crucial for the inhibition of thrombin, with the sulfation state of tyrosine significantly affecting hirudin's binding affinity and inhibitory strength. Studies by Maraganore et al. (1989) elucidated the role of the C-terminal segment and the impact of tyrosine sulfation on hirudin's anticoagulant properties (Maraganore et al., 1989).

Scientific Research Applications

Thrombosis and Anticoagulation

- Field : Pharmacology

- Application : Hirudin, an acidic polypeptide secreted by the salivary glands of Hirudo medicinalis (also known as “Shuizhi” in traditional Chinese medicine), is the strongest natural specific inhibitor of thrombin found so far . It has been demonstrated to possess potent anti-thrombotic effect .

- Method : The derivatives of hirudin have stronger antithrombotic activity and lower bleeding risk . They fuse with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate .

- Results : Hirudin and its derivatives have been shown to reduce fibrin deposition and accelerate collagen degradation by reducing thrombin expression in the lung and by reducing PAI-1 content and activity .

Chronic Kidney Disease Treatment

- Field : Nephrology

- Application : Evidence based on pharmacological data has shown that hirudin has important protective effects in Chronic Kidney Disease (CKD) against diabetic nephrology, nephrotic syndrome, and renal interstitial fibrosis .

- Method : The mechanisms of hirudin in treating CKD are mainly related to inhibiting the inflammatory response, preventing apoptosis of intrinsic renal cells, and inhibiting the interactions between thrombin and protease-activated receptors .

- Results : The protective effects of hirudin in CKD have been demonstrated in various studies, but the paper does not provide specific quantitative data or statistical analyses .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMQSIWBKKXGT-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)